molecular formula C12H6 B087958 1,2-Didehydroacenaphthylene CAS No. 13093-45-3

1,2-Didehydroacenaphthylene

Cat. No. B087958
CAS RN: 13093-45-3
M. Wt: 150.18 g/mol
InChI Key: PYAXTQBNCAUHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Didehydroacenaphthylene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical properties and potential applications in various fields. DDA is a yellowish crystalline solid that is soluble in organic solvents such as benzene and toluene.

Mechanism Of Action

The mechanism of action of 1,2-Didehydroacenaphthylene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death. 1,2-Didehydroacenaphthylene has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,2-Didehydroacenaphthylene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

1,2-Didehydroacenaphthylene has been shown to have both biochemical and physiological effects. Biochemically, 1,2-Didehydroacenaphthylene has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Physiologically, 1,2-Didehydroacenaphthylene has been shown to induce oxidative stress and inflammation in cells and tissues. 1,2-Didehydroacenaphthylene has also been shown to have neurotoxic effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-Didehydroacenaphthylene in lab experiments include its high purity, stability, and ease of synthesis. However, 1,2-Didehydroacenaphthylene is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other organic compounds.

Future Directions

There are several future directions for the study of 1,2-Didehydroacenaphthylene. One direction is the development of novel polymers and materials using 1,2-Didehydroacenaphthylene as a building block. Another direction is the study of 1,2-Didehydroacenaphthylene as a potential anticancer and antimicrobial agent. Further research is needed to fully understand the mechanism of action of 1,2-Didehydroacenaphthylene and its effects on cells and tissues. Additionally, the development of safer and more efficient synthesis methods for 1,2-Didehydroacenaphthylene is needed.

Synthesis Methods

1,2-Didehydroacenaphthylene can be synthesized by a variety of methods, including the dehydrogenation of acenaphthylene, the cyclodehydration of 1,2-dihydroacenaphthylene, and the oxidative coupling of 1-naphthol. The most commonly used method is the dehydrogenation of acenaphthylene using a palladium catalyst. This method yields high purity 1,2-Didehydroacenaphthylene with a yield of up to 80%.

Scientific Research Applications

1,2-Didehydroacenaphthylene has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and biochemistry. In material science, 1,2-Didehydroacenaphthylene has been used as a building block for the synthesis of novel polymers with unique properties such as high thermal stability and high mechanical strength. In organic synthesis, 1,2-Didehydroacenaphthylene has been used as a reagent for the synthesis of various organic compounds such as acetylenes and diynes. In biochemistry, 1,2-Didehydroacenaphthylene has been studied for its potential anticancer and antimicrobial properties.

properties

IUPAC Name

1,2-didehydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAXTQBNCAUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C#CC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Didehydroacenaphthylene

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